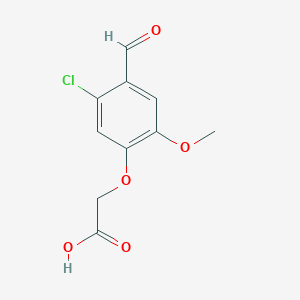

(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid

Übersicht

Beschreibung

(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H9ClO5 and its molecular weight is 244.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit protein kinase a , suggesting that this compound may have a similar target.

Mode of Action

If it does indeed target protein kinase A like its analogs , it may bind to the ATP-binding site of the enzyme, inhibiting its activity and leading to downstream effects on cellular signaling pathways.

Pharmacokinetics

Its molecular weight of 244.63 suggests that it could potentially be absorbed and distributed in the body, but further studies would be needed to confirm this and to assess its metabolism and excretion.

Biologische Aktivität

(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid is a compound of increasing interest due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, synthesis methods, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Chloro Group : Enhances biological activity through potential receptor interactions.

- Formyl Group : May participate in various chemical reactions, influencing the compound's reactivity.

- Methoxyphenoxy Moiety : Contributes to the compound's stability and solubility.

This structure allows this compound to interact with various biological systems, making it a candidate for pharmaceutical applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, indicating its potential as a new antibiotic agent. Bioassays have confirmed its ability to inhibit microbial growth, although further studies are needed to elucidate its mechanism of action .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it can suppress the activity of cyclooxygenase enzymes (COX) involved in the inflammatory response. This suggests potential therapeutic benefits for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Synthesis Methods

Several synthesis methods for this compound have been documented. These methods typically involve:

- Refluxing with Acids or Bases : To promote desired transformations.

- Catalytic Reactions : Utilizing specific catalysts to enhance yield and purity.

The synthesis process is critical for producing the compound in sufficient quantities for biological evaluation.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical levels, confirming its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

In vitro assays were conducted against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a therapeutic agent .

Study on Anti-inflammatory Action

A carrageenan-induced paw edema model in rats was utilized to evaluate the anti-inflammatory effects. The results showed that administration of this compound significantly reduced edema compared to control groups, indicating its potential role in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoic Acid | Hydroxy group on benzene | Commonly used as a preservative |

| 2-Methoxyphenol | Methoxy group on phenol | Exhibits antioxidant properties |

| 3-Chlorophenylacetic Acid | Chlorine substituent on phenyl ring | Known for anti-inflammatory effects |

The uniqueness of this compound lies in its dual action as both an antioxidant and potential antimicrobial agent, distinguishing it from structurally similar compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study utilizing DPPH and ABTS radical scavenging tests confirmed its potential as an antioxidant agent, showing a significant reduction in radical levels.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like Escherichia coli and Staphylococcus aureus. These findings indicate its viability as a therapeutic agent for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies indicated that it can suppress the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. A carrageenan-induced paw edema model in rats demonstrated that administration of this compound significantly reduced edema compared to control groups, highlighting its potential role in treating inflammatory conditions such as arthritis .

Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical levels, confirming its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

In vitro assays were conducted against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited MICs comparable to established antibiotics, suggesting its viability as a therapeutic agent.

Study on Anti-inflammatory Action

A carrageenan-induced paw edema model in rats was utilized to evaluate the anti-inflammatory effects. The results showed that administration of this compound significantly reduced edema compared to control groups, indicating its potential role in treating inflammatory conditions .

Analyse Chemischer Reaktionen

Condensation Reactions

The formyl group undergoes nucleophilic addition and condensation reactions, forming hydrazones, Schiff bases, or heterocyclic derivatives.

-

Hydrazone Formation :

Reaction with hydrazides (e.g., phenylpyrazole hydrazides) generates hydrazone derivatives under acidic conditions. For example:These derivatives are bioactive, showing potential as α-glucosidase inhibitors (IC₅₀ values: 26.0–750 µM) .

-

Schiff Base Synthesis :

Reacts with primary amines (e.g., aniline derivatives) to form Schiff bases. The reaction proceeds in ethanol under reflux, yielding products with applications in coordination chemistry .

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 5 participates in SNAr (nucleophilic aromatic substitution) reactions under basic or catalytic conditions.

-

Phenolate Displacement :

Substitution with phenolate ions (e.g., 2-methoxyphenolate) occurs in polar aprotic solvents (e.g., DMF) at 80–100°C. The reaction proceeds via a two-step mechanism involving Meisenheimer complex formation :Rate constants for analogous systems range from 1.5 × 10⁻⁴ to 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ depending on substituent electronic effects .

Oxidation and Reduction

The formyl and methoxy groups are redox-active sites.

-

Formyl Oxidation :

The –CHO group oxidizes to –COOH using strong oxidants like KMnO₄ or CrO₃ in acidic media, yielding (5-chloro-4-carboxy-2-methoxyphenoxy)acetic acid. This reaction is critical for generating dicarboxylic acid derivatives used in polymer synthesis. -

Reductive Amination :

Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to –CH₂NH₂, enabling the synthesis of amine-functionalized intermediates for drug discovery .

Esterification and Amidation

The acetic acid moiety undergoes esterification or amidation to modulate solubility and bioavailability.

-

Esterification :

Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters: -

Amidation :

Coupling with amines (e.g., p-toluidine) via carbodiimide-mediated reactions produces acetamide derivatives. These derivatives exhibit antinociceptive activity in murine models (ED₅₀: 50–200 mg/kg) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, though steric hindrance from substituents limits reactivity.

-

Nitration :

Limited nitration occurs at the meta position relative to the methoxy group under mixed acid (HNO₃/H₂SO₄) conditions.

Complexation with Metals

The compound acts as a polydentate ligand, coordinating transition metals (e.g., Ru, Fe) through the phenoxy oxygen, formyl group, and carboxylate anion. Such complexes are studied for catalytic applications in oxidation reactions .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under prolonged UV exposure or strong alkaline conditions. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the formyl group .

Eigenschaften

IUPAC Name |

2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHVLHKQMJQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598860 | |

| Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827592-22-3 | |

| Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.